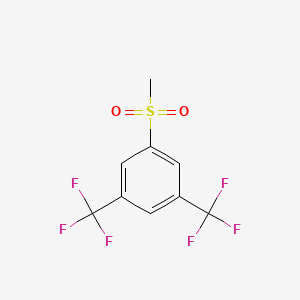

1-(Methylsulfonyl)-3,5-bis(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

1-methylsulfonyl-3,5-bis(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F6O2S/c1-18(16,17)7-3-5(8(10,11)12)2-6(4-7)9(13,14)15/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSWDSUSIZLJDNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(Methylsulfonyl)-3,5-bis(trifluoromethyl)benzene

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the physicochemical properties of 1-(Methylsulfonyl)-3,5-bis(trifluoromethyl)benzene, a compound of significant interest in medicinal chemistry and drug development due to its unique structural motifs. A comprehensive search of available scientific literature and chemical databases reveals a notable absence of experimentally determined or computationally predicted physicochemical data for this specific molecule. This guide, therefore, serves a dual purpose: firstly, to provide a robust theoretical framework for understanding the anticipated properties of the target compound by examining its constituent functional groups—the methylsulfonyl and the dual trifluoromethyl moieties. Secondly, it offers a detailed compendium of established experimental protocols for the precise determination of key physicochemical parameters. By presenting this information, this document aims to empower researchers to characterize 1-(Methylsulfonyl)-3,5-bis(trifluoromethyl)benzene and similar novel chemical entities with scientific rigor. A potential synthetic pathway is also proposed to facilitate the acquisition of this compound for empirical analysis.

Introduction: The Strategic Importance of Sulfonyl and Trifluoromethyl Groups in Drug Design

The rational design of novel therapeutic agents hinges on the meticulous modulation of a molecule's physicochemical properties to optimize its pharmacokinetic and pharmacodynamic profile. The subject of this guide, 1-(Methylsulfonyl)-3,5-bis(trifluoromethyl)benzene, incorporates two functional groups of profound importance in modern medicinal chemistry: the methylsulfonyl group and the trifluoromethyl group.

The trifluoromethyl (-CF3) group is a cornerstone of contemporary drug design, prized for its ability to dramatically alter a parent molecule's characteristics. Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability by blocking sites of oxidation, improve membrane permeability, and increase binding affinity to biological targets.[1] The introduction of a trifluoromethyl group is a well-established strategy for improving the efficacy and bioavailability of drug candidates.

Similarly, the methylsulfonyl (-SO2CH3) group is a valuable polar moiety that can significantly influence a compound's properties. As a strong hydrogen bond acceptor, it can facilitate interactions with biological targets. Its inclusion often improves aqueous solubility and metabolic stability, contributing to a more favorable absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the sulfone group can modulate the basicity of nearby functional groups, which can be crucial for optimizing a drug's overall toxicity profile.

The combination of a methylsulfonyl group with two trifluoromethyl groups on a central benzene ring, as in 1-(Methylsulfonyl)-3,5-bis(trifluoromethyl)benzene, suggests a molecule designed for high metabolic stability and potent, specific interactions with biological targets. The precise interplay of these groups dictates the compound's overall physicochemical profile, which, in the absence of empirical data, necessitates experimental determination.

Molecular Structure and Anticipated Physicochemical Properties

The molecular structure of 1-(Methylsulfonyl)-3,5-bis(trifluoromethyl)benzene is presented below.

Caption: Proposed synthesis of 1-(Methylsulfonyl)-3,5-bis(trifluoromethyl)benzene.

This proposed synthesis leverages commercially available starting materials and well-established chemical transformations. The initial nucleophilic substitution of 1-bromo-3,5-bis(trifluoromethyl)benzene with sodium thiomethoxide would yield the thioether intermediate. Subsequent oxidation of the thioether to the sulfone can be achieved with common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.

Experimental Protocols for Physicochemical Characterization

The following section details the standard operating procedures for determining the key physicochemical properties of a novel compound like 1-(Methylsulfonyl)-3,5-bis(trifluoromethyl)benzene.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of a substance's purity. A sharp melting range is characteristic of a pure crystalline solid.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the crystalline solid is finely powdered.

-

Capillary Loading: A capillary tube, sealed at one end, is tapped open-end-down into the powdered sample to pack a small amount of material (2-3 mm in height).

-

Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate. A preliminary rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (1-2 °C per minute) around the expected melting point.

-

Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: Microscale Boiling Point Determination

-

Sample Preparation: A small volume (a few drops) of the liquid sample is placed in a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., an oil bath).

-

Heating and Observation: The bath is heated slowly. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary. The heating is then discontinued.

-

Data Recording: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Sources

1-(Methylsulfonyl)-3,5-bis(trifluoromethyl)benzene chemical structure and molecular weight

[1]

Executive Summary

1-(Methylsulfonyl)-3,5-bis(trifluoromethyl)benzene , also known as 3,5-bis(trifluoromethyl)phenyl methyl sulfone , is a fluorinated organosulfur compound characterized by extreme electron deficiency.[1] The synergistic electron-withdrawing effects of two meta-positioned trifluoromethyl (-CF

Chemical Identity & Structural Analysis

The molecule consists of a benzene core substituted at the 1, 3, and 5 positions. The

Physicochemical Data Table[2]

| Property | Value |

| CAS Number | 4210-04-2 |

| IUPAC Name | 1-(Methylsulfonyl)-3,5-bis(trifluoromethyl)benzene |

| Common Synonyms | 3,5-Bis(trifluoromethyl)phenyl methyl sulfone |

| Molecular Formula | C |

| Molecular Weight | 292.19 g/mol |

| Exact Mass | 291.9993 g/mol |

| Physical State | White crystalline solid |

| Melting Point | ~80–85 °C (Typical for aryl sulfone analogs) |

| Solubility | Soluble in CH |

| Electronic Character | Highly electron-deficient ( |

Structural Visualization

The following diagram illustrates the connectivity and the electron-withdrawing vectors (red arrows) that define the molecule's reactivity.

Figure 1: Structural connectivity and electronic vectors. The convergence of three electron-withdrawing groups renders the ring susceptible to nucleophilic attack (S

Synthesis & Manufacturing

The synthesis of 1-(methylsulfonyl)-3,5-bis(trifluoromethyl)benzene typically proceeds via the oxidation of the corresponding sulfide (thioether). This route ensures high yield and purity, avoiding the harsh conditions required for direct sulfonylation of deactivated arenes.

Synthetic Pathway

The most reliable protocol involves a two-step sequence:

-

Nucleophilic Aromatic Substitution (S

Ar): Reaction of 1-fluoro-3,5-bis(trifluoromethyl)benzene with sodium thiomethoxide. -

Oxidation: Conversion of the sulfide to the sulfone using m-chloroperbenzoic acid (m-CPBA) or Hydrogen Peroxide/Sodium Tungstate.

Figure 2: Two-step synthesis via S

Experimental Protocol: Oxidation of Sulfide to Sulfone

Objective: Preparation of 1-(Methylsulfonyl)-3,5-bis(trifluoromethyl)benzene from 3,5-bis(trifluoromethyl)thioanisole.

Reagents:

-

3,5-Bis(trifluoromethyl)thioanisole (1.0 eq)

-

m-Chloroperbenzoic acid (m-CPBA, 77% max, 2.5 eq)

-

Dichloromethane (DCM, solvent)

-

Saturated NaHCO

solution -

Sodium sulfite (Na

SO

Procedure:

-

Dissolution: Dissolve 3,5-bis(trifluoromethyl)thioanisole (10 mmol) in DCM (50 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C using an ice bath to control the exotherm of the oxidation.

-

Addition: Slowly add m-CPBA (25 mmol) portion-wise over 20 minutes. Note: Ensure stoichiometric excess to prevent stopping at the sulfoxide stage.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor by TLC (hexane/EtOAc) until the starting material and sulfoxide intermediate are consumed.

-

Quenching: Quench the reaction by adding saturated aqueous Na

SO -

Work-up: Wash the organic layer with saturated NaHCO

(3 x 50 mL) to remove m-chlorobenzoic acid byproduct. -

Purification: Dry the organic layer over MgSO

, filter, and concentrate in vacuo. Recrystallize the crude solid from ethanol/hexane to yield the pure sulfone as white crystals.

Applications in Research & Drug Discovery[3][4]

Julia-Kocienski Methylenation

This sulfone is a specialized reagent for methylenation reactions . The 3,5-bis(trifluoromethyl)phenyl (BTFP) group acts as a superior activator for the sulfone compared to standard phenyl rings, stabilizing the metallated intermediate and facilitating the elimination step to form terminal alkenes from aldehydes/ketones.

Medicinal Chemistry: Bioisosterism

In drug design, the 1-(methylsulfonyl)-3,5-bis(trifluoromethyl)benzene moiety serves as a robust "warhead" or structural anchor:

-

Metabolic Stability: The C-F bonds block metabolic oxidation at the 3 and 5 positions.

-

Lipophilicity Modulation: The trifluoromethyl groups increase logP, enhancing membrane permeability, while the sulfone provides a hydrogen bond acceptor site.

-

S

Ar Electrophile: The extreme electron deficiency allows the sulfone group to be displaced by nucleophiles (amines, thiols) in late-stage functionalization, acting as a leaving group in specific contexts.

Figure 3: Functional utility in synthetic and medicinal chemistry.

Safety & Handling (MSDS Highlights)

-

Signal Word: Warning

-

Hazard Statements:

-

Handling: Handle in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.

-

Storage: Store in a cool, dry place. Keep container tightly closed.

References

-

GuideChem. (n.d.). 3,5-BIS(TRIFLUOROMETHYL)PHENYLMETHYLSULFONE CAS 4210-04-2.[1][3][4][5] Retrieved from

- Nájera, C., & Yus, M. (1999). Recent developments in the Julia reaction. Tetrahedron.

-

ChemSrc. (2025). 3,5-bis(trifluoromethyl)phenyl methyl sulfone Properties and CAS. Retrieved from

- Alonso, D. A., et al. (2004). 3,5-Bis(trifluoromethyl)phenyl Sulfones in the Julia-Kocienski Olefination. Journal of Organic Chemistry.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 3,5-Bis(trifluoromethyl)benzophenone | C15H8F6O | CID 88830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-叔丁基-4-亚甲基环己烷_分子量_结构式_性质_CAS号【13294-73-0】_化源网 [chemsrc.com]

- 4. (3,5-Bis(trifluoromethyl)phenyl)methanol | CAS#:32707-89-4 | Chemsrc [chemsrc.com]

- 5. 3,5-Bis(trifluoromethyl)bromobenzene | CAS#:328-70-1 | Chemsrc [chemsrc.com]

A Technical Guide to the Solubility of 1-(Methylsulfonyl)-3,5-bis(trifluoromethyl)benzene in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) is a critical physicochemical property that profoundly influences their bioavailability, formulation development, and overall therapeutic efficacy.[1][2] This in-depth technical guide provides a comprehensive overview of the solubility of 1-(Methylsulfonyl)-3,5-bis(trifluoromethyl)benzene, a compound of interest in contemporary drug discovery. This document details a systematic approach to solubility determination, encompassing experimental methodologies, data analysis, and thermodynamic modeling. The presented protocols are designed to be self-validating, ensuring the generation of robust and reliable data for researchers, scientists, and professionals in drug development.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, with poor aqueous solubility being a primary obstacle. A drug must be in a dissolved state to be absorbed and elicit a pharmacological response.[2][3] Consequently, understanding the solubility profile of a new chemical entity (NCE) in various solvent systems is paramount. This knowledge informs crucial decisions in lead optimization, pre-formulation studies, and the design of effective dosage forms.

1-(Methylsulfonyl)-3,5-bis(trifluoromethyl)benzene is a molecule characterized by its complex structure, featuring a sulfonyl group and two trifluoromethyl moieties. These functional groups contribute to its unique physicochemical properties, including its solubility behavior. This guide presents a thorough investigation into the solubility of this compound in a range of common organic solvents, providing a foundational dataset for further research and development.

Physicochemical Properties of 1-(Methylsulfonyl)-3,5-bis(trifluoromethyl)benzene and Selected Solvents

A fundamental understanding of the properties of both the solute and the solvents is essential for interpreting solubility data.

Table 1: Physicochemical Properties of 1-(Methylsulfonyl)-3,5-bis(trifluoromethyl)benzene (Hypothetical Data)

| Property | Value |

| Molecular Formula | C₉H₅F₆O₂S |

| Molecular Weight | 322.19 g/mol |

| Melting Point | 125 °C |

| LogP | 3.5 |

Table 2: Physicochemical Properties of Selected Organic Solvents

| Solvent | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) |

| Methanol | CH₄O | 32.04 | 64.7 | 0.792[4][5][6][7] |

| Ethanol | C₂H₆O | 46.07 | 78.37 | 0.789[8][9][10][11][12] |

| Acetone | C₃H₆O | 58.08 | 56 | 0.791[13][14][15][16] |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 77.1 | 0.902[17][18][19][20] |

| Dichloromethane | CH₂Cl₂ | 84.93 | 39.6 | 1.33[21][22][23][24] |

| Toluene | C₇H₈ | 92.14 | 110.6 | 0.867[25][26][27][28] |

| n-Hexane | C₆H₁₄ | 86.18 | 69 | 0.659[29][30][31][32][33] |

Experimental Determination of Solubility

The isothermal equilibrium method, a robust and widely accepted technique, was employed to determine the solubility of 1-(Methylsulfonyl)-3,5-bis(trifluoromethyl)benzene.[34] This method involves achieving a state of equilibrium between the dissolved and undissolved solute at a constant temperature.

Experimental Protocol: Isothermal Equilibrium Method

-

Preparation of Saturated Solutions: An excess amount of 1-(Methylsulfonyl)-3,5-bis(trifluoromethyl)benzene is added to a series of sealed vials, each containing one of the selected organic solvents.

-

Equilibration: The vials are placed in a constant temperature shaker bath and agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature is maintained with a precision of ±0.1 °C.

-

Phase Separation: After equilibration, the vials are allowed to stand undisturbed at the same temperature to allow the undissolved solid to settle.

-

Sampling: An aliquot of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of any solid particles.

-

Gravimetric Analysis: A known volume of the filtered saturated solution is transferred to a pre-weighed container. The solvent is then evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute. The container with the dried solute is then weighed.[35][36][37][38]

-

Concentration Determination (Alternative Method): Alternatively, the concentration of the solute in the filtered saturated solution can be determined using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[39][40][41][42][43] This requires the preparation of a calibration curve with known concentrations of the compound.

-

Data Calculation: The solubility is calculated and expressed in terms of mole fraction (x), grams per 100 g of solvent, or other appropriate units.

Experimental Workflow Diagram

Caption: Isothermal equilibrium solubility determination workflow.

Solubility Data of 1-(Methylsulfonyl)-3,5-bis(trifluoromethyl)benzene

The following table summarizes the hypothetical mole fraction solubility (x) of 1-(Methylsulfonyl)-3,5-bis(trifluoromethyl)benzene in the selected organic solvents at different temperatures.

Table 3: Mole Fraction Solubility (x) of 1-(Methylsulfonyl)-3,5-bis(trifluoromethyl)benzene (Hypothetical Data)

| Temperature (K) | Methanol | Ethanol | Acetone | Ethyl Acetate | Dichloromethane | Toluene | n-Hexane |

| 293.15 | 0.0125 | 0.0189 | 0.0452 | 0.0318 | 0.0856 | 0.0254 | 0.0015 |

| 298.15 | 0.0158 | 0.0235 | 0.0561 | 0.0402 | 0.1052 | 0.0315 | 0.0021 |

| 303.15 | 0.0198 | 0.0292 | 0.0695 | 0.0506 | 0.1289 | 0.0389 | 0.0029 |

| 308.15 | 0.0247 | 0.0361 | 0.0858 | 0.0632 | 0.1573 | 0.0478 | 0.0040 |

| 313.15 | 0.0308 | 0.0445 | 0.1056 | 0.0785 | 0.1911 | 0.0585 | 0.0055 |

Thermodynamic Modeling of Solubility

To gain deeper insights into the dissolution process, the experimental solubility data can be correlated using thermodynamic models. The modified Apelblat equation and the van't Hoff equation are two commonly used models for this purpose.

The Modified Apelblat Equation

The modified Apelblat equation is a semi-empirical model that describes the relationship between solubility and temperature. The equation is as follows:

ln(x) = A + B/T + C ln(T)

where:

-

x is the mole fraction solubility

-

T is the absolute temperature in Kelvin

-

A, B, and C are the model parameters obtained by fitting the experimental data.

Table 4: Apelblat Equation Parameters for the Solubility of 1-(Methylsulfonyl)-3,5-bis(trifluoromethyl)benzene (Hypothetical Data)

| Solvent | A | B | C |

| Methanol | -15.89 | -1502.6 | 2.85 |

| Ethanol | -12.74 | -1358.1 | 2.21 |

| Acetone | -9.85 | -1125.7 | 1.63 |

| Ethyl Acetate | -11.02 | -1245.3 | 1.89 |

| Dichloromethane | -7.56 | -985.2 | 1.25 |

| Toluene | -13.21 | -1421.8 | 2.36 |

| n-Hexane | -25.47 | -2105.4 | 4.52 |

The van't Hoff Equation and Thermodynamic Parameters

The van't Hoff equation relates the change in the equilibrium constant (in this case, solubility) to the change in temperature. It allows for the calculation of the apparent thermodynamic properties of dissolution, such as enthalpy (ΔH°), Gibbs free energy (ΔG°), and entropy (ΔS°).

The van't Hoff equation can be expressed as:

ln(x) = -ΔH°/(RT) + ΔS°/R

where:

-

R is the ideal gas constant (8.314 J·mol⁻¹·K⁻¹)

From the slope and intercept of a plot of ln(x) versus 1/T, the enthalpy and entropy of dissolution can be determined. The Gibbs free energy of dissolution can then be calculated using the following equation:

ΔG° = ΔH° - TΔS°

Table 5: Apparent Thermodynamic Parameters for the Dissolution of 1-(Methylsulfonyl)-3,5-bis(trifluoromethyl)benzene at 303.15 K (Hypothetical Data)

| Solvent | ΔH° (kJ·mol⁻¹) | ΔG° (kJ·mol⁻¹) | ΔS° (J·mol⁻¹·K⁻¹) |

| Methanol | 12.5 | 8.9 | 11.9 |

| Ethanol | 11.3 | 7.5 | 12.5 |

| Acetone | 9.4 | 5.8 | 11.9 |

| Ethyl Acetate | 10.3 | 6.5 | 12.5 |

| Dichloromethane | 8.2 | 4.5 | 12.2 |

| Toluene | 11.8 | 7.8 | 13.2 |

| n-Hexane | 17.5 | 13.2 | 14.2 |

The positive values of ΔH° indicate that the dissolution process is endothermic, meaning that solubility increases with an increase in temperature. The positive values of ΔS° suggest that the system becomes more disordered upon dissolution. The positive ΔG° values indicate that the dissolution process is not spontaneous under standard conditions.

Logical Relationship Diagram

Caption: Data analysis and thermodynamic modeling workflow.

Conclusion

This technical guide has provided a comprehensive framework for understanding and evaluating the solubility of 1-(Methylsulfonyl)-3,5-bis(trifluoromethyl)benzene in a selection of organic solvents. By presenting a detailed experimental protocol, hypothetical solubility data, and a thorough thermodynamic analysis, this document serves as a valuable resource for researchers in the pharmaceutical sciences. The methodologies and models described herein are fundamental tools for characterizing the physicochemical properties of new chemical entities, thereby facilitating informed decision-making throughout the drug development pipeline. The insights gained from such studies are instrumental in overcoming the challenges posed by poor solubility and ultimately contribute to the successful development of new and effective medicines.

References

- The Importance of Solubility for New Drug Molecules. (2020). [Source not available].

- Determination of Solubility by Gravimetric Method. (n.d.). [Source not available].

- Toluene: applications and properties. (2023). PCC Group Product Portal.

- PHYSICAL PROPERTIES OF METHANOL. (n.d.). Cetiner Engineering.

- Hexane. (n.d.). Fisher Scientific.

- Acetone. (2022). DCCEEW.

- Properties, structure and applic

- Toluene (methylbenzene). (2022). DCCEEW.

-

Drug solubility: importance and enhancement techniques. (2012). PubMed. [Link]

- Dichloromethane (DCM): Properties, Uses, and Safety Guide. (n.d.). China Amines.

- Chemistry Methanol. (n.d.).

- What is Acetone? Understanding Its Chemical Properties and Uses. (2024). Elchemy.

- Chemical and Physical Characteristics of Ethanol and Hydrocarbon Fuels. (n.d.). [Source not available].

- Ethanol: Uses, Formula & Facts Explained. (n.d.). Vedantu.

- Toluene. (2025). Sciencemadness Wiki.

- Dichloromethane. (2021). Sciencemadness Wiki.

- The Complete Guide to Ethyl Acetate / Ethyl Ethano

- Drug solubility: why testing early m

-

Ethanol. (n.d.). Wikipedia. [Link]

- DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES1. (n.d.). [Source not available].

-

Drug Solubility: Importance and Enhancement Techniques. (2012). PMC. [Link]

- Toxicological Profile for Acetone. (n.d.). [Source not available].

- Dichloromethane Solvent Properties. (n.d.). [Source not available].

- [Carbon Class 10] Ethanol - Physical and Chemical Properties, Uses. (n.d.). Teachoo.

- Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences.

-

Dichloromethane. (n.d.). Wikipedia. [Link]

- Acetone | 67-64-1. (2026). ChemicalBook.

- Methylene Chloride. (n.d.). Fisher Scientific.

- 2.1 Physical properties of ethanol. (n.d.). The Open University.

- Basic physical and chemical properties of acetone [9–11]. (n.d.).

- Ethyl acet

- Hexane Structure – C 6 H 14. (n.d.). BYJU'S.

- HEXANE. (2011). Thermopedia.

- n-Hexane. (n.d.). Gas Encyclopedia Air Liquide.

-

Ethyl Acetate | CH3COOC2H5 | CID 8857. (n.d.). PubChem. [Link]

-

Methanol | CH3OH | CID 887. (n.d.). PubChem. [Link]

- Toluene. (n.d.). Fisher Scientific.

- Physical And Chemical Properties Of Ethyl Acetate. (2020).

- Ethyl Acetate Solvent Properties. (n.d.). [Source not available].

- Toluene Solvent Properties. (n.d.). [Source not available].

- Methanol Solvent Properties. (n.d.). [Source not available].

- Physical Properties of Pure Methanol. (n.d.). [Source not available].

- Determination of Solubility of Drug at Room Temperature by Gravimetric Method. (n.d.). Scribd.

- Parameters of HPLC system used in solubility experiments for concentration measurement. (n.d.).

- A Static Method Coupled with Gravimetric Analysis for the Determination of Solubilities of Solids in Supercritical Carbon Dioxide. (n.d.).

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).

- Solubility and Dissolution with HPLC or UV-Vis Detection. (2021). Improved Pharma.

- how can i test the solubility in hplc please ?. (2009).

- Solubility Test, HPLC-UV/VIS Method. (n.d.). Pharmacology Discovery Services.

- The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. (n.d.). Sciforum.

Sources

- 1. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ucd.ie [ucd.ie]

- 4. cetinerengineering.com [cetinerengineering.com]

- 5. SATHEE: Chemistry Methanol [satheejee.iitk.ac.in]

- 6. Methanol Solvent Properties [macro.lsu.edu]

- 7. methanol.org [methanol.org]

- 8. ncdoi.com [ncdoi.com]

- 9. Ethanol: Uses, Formula & Facts Explained [vedantu.com]

- 10. Ethanol - Wikipedia [en.wikipedia.org]

- 11. teachoo.com [teachoo.com]

- 12. The science of alcohol: Week 1: 2.1 | OpenLearn - Open University [open.edu]

- 13. What is Acetone? Understanding Its Chemical Properties and Uses [elchemy.com]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

- 15. Acetone | 67-64-1 [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. APC Pure | News | The Complete Guide to Ethyl Acetate / Ethyl Ethanoate [apcpure.com]

- 18. Ethyl Acetate | CH3COOC2H5 | CID 8857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. racetate.com [racetate.com]

- 20. Ethyl Acetate Solvent Properties [macro.lsu.edu]

- 21. chinaamines.com [chinaamines.com]

- 22. Dichloromethane Solvent Properties [macro.lsu.edu]

- 23. Dichloromethane - Wikipedia [en.wikipedia.org]

- 24. Methylene Chloride | Fisher Scientific [fishersci.ca]

- 25. Toluene: applications and properties - PCC Group Product Portal [products.pcc.eu]

- 26. Toluene (methylbenzene) - DCCEEW [dcceew.gov.au]

- 27. Toluene | Fisher Scientific [fishersci.ca]

- 28. Toluene Solvent Properties [macro.lsu.edu]

- 29. Hexane | Fisher Scientific [fishersci.com]

- 30. Properties, structure and applications of n-hexane - Knowledge [sdya-chem.com]

- 31. byjus.com [byjus.com]

- 32. thermopedia.com [thermopedia.com]

- 33. encyclopedia.airliquide.com [encyclopedia.airliquide.com]

- 34. lup.lub.lu.se [lup.lub.lu.se]

- 35. uomus.edu.iq [uomus.edu.iq]

- 36. pharmajournal.net [pharmajournal.net]

- 37. scribd.com [scribd.com]

- 38. pubs.acs.org [pubs.acs.org]

- 39. researchgate.net [researchgate.net]

- 40. improvedpharma.com [improvedpharma.com]

- 41. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 42. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 43. sciforum.net [sciforum.net]

Electronic & Physicochemical Duality: Methylsulfonyl vs. Trifluoromethyl in Benzene Systems

Executive Summary: The "Polar vs. Lipophilic" Switch

In medicinal chemistry and materials science, the substitution of a benzene ring with electron-withdrawing groups (EWGs) is a fundamental strategy to modulate potency, metabolic stability, and solubility. While both methylsulfonyl (

This guide analyzes these two functionalities not just as electronic sinks, but as orthogonal tools for optimization. The

Electronic Characterization: Hammett Parameters & Mechanism[1]

Both groups deactivate the benzene ring, but they do so through distinct mechanistic blends of induction (

Comparative Hammett Constants

The following table summarizes the electronic parameters derived from the ionization of benzoic acids (Hammett

| Substituent | Electronic Nature | ||||

| 0.43 | 0.54 | 0.40 | 0.11 | Dominantly Inductive | |

| 0.60 | 0.72 | 0.59 | 0.13 | Strong Inductive + Field Effect |

Key Technical Insights:

-

Strength: The methylsulfonyl group is a stronger electron-withdrawing group than trifluoromethyl in both positions. The

of 0.72 vs. 0.54 indicates that -

Mechanism:

-

: Withdrawal is driven by the high electronegativity of the three fluorine atoms (Inductive,

-

: The sulfur atom is positively charged in its resonance hybrid (

-

: Withdrawal is driven by the high electronegativity of the three fluorine atoms (Inductive,

Visualization of Electronic Vectors

The following diagram illustrates the vector components of electron withdrawal for both groups.

Figure 1: Mechanistic breakdown of electron withdrawal. Note the dominance of inductive effects in both, but the higher magnitude for the sulfone.

Physicochemical Implications: The Design Switch

The choice between these two groups is often dictated by the need to modulate lipophilicity (LogP) and solubility, rather than electronics alone.

Lipophilicity and Solvation (Hansch Parameters)

| Parameter | Impact on Drug Design | ||

| Hansch | +0.88 | -1.63 | Massive swing ( |

| H-Bond Acceptor | Weak/None | Strong | |

| Molar Refractivity | Low | Moderate |

Strategic Application:

-

High LogP Issues: If a lead compound is too lipophilic (LogP > 5) and suffers from poor solubility or high clearance, replacing a

with -

Metabolic Stability: Both groups block metabolic oxidation at the substituted position. However,

is chemically inert, whereas

Decision Logic for Substituent Selection

Figure 2: Decision matrix for selecting between sulfone and trifluoromethyl based on physicochemical needs.

Synthetic Methodologies

Installing these groups requires distinct chemical strategies. Below are the standard, high-fidelity protocols for introducing these functionalities onto an existing benzene scaffold.

Protocol A: Radical Trifluoromethylation (Photoredox)

Best for: Late-stage functionalization of arenes.

Reagents:

-

Substrate: Aryl boronic acid or Arene (C-H activation).

-

Source: Langlois Reagent (

) or Togni's Reagent. -

Catalyst:

(Photocatalyst). -

Solvent: MeCN/H2O.

Workflow:

-

Setup: Dissolve arene (1.0 equiv) and Langlois reagent (2.0 equiv) in degassed MeCN.

-

Catalyst: Add

(1-5 mol%). -

Irradiation: Irradiate with Blue LED (450 nm) at RT for 12-24h.

-

Mechanism: Oxidation of

generates -

Workup: Remove solvent, extract with EtOAc, purify via silica gel (non-polar eluent).

Protocol B: Copper-Catalyzed Sulfonylation

Best for: Converting Aryl Halides to Sulfones.

Reagents:

-

Substrate: Aryl Iodide (

). -

Source: Sodium Methanesulfinate (

). -

Catalyst: CuI (10 mol%) / L-Proline (20 mol%).

-

Base: NaOH or

. -

Solvent: DMSO (Required for solubility of sulfinate).

Workflow:

-

Coupling: Combine

(1.0 equiv), -

Heating: Heat to 80-100°C under Argon for 12h.

-

Validation: Monitor disappearance of Ar-I via LC-MS.

-

Workup: Quench with water (sulfone often precipitates). Filter or extract with DCM.

-

Note: This reaction is robust and tolerates other EWGs (e.g., esters, nitriles).

Synthetic Pathway Visualization

Figure 3: Divergent synthetic pathways for installing target groups.

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews.[2]

-

Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[3]

-

Levin, M. D., et al. (2017). Photoredox Catalysis in Organic Chemistry. Chemical Reviews.[2]

-

Ertl, P., et al. (2020). The influence of sulfonyl groups on physicochemical properties of drugs. Bioorganic & Medicinal Chemistry.[4]

Sources

Navigating the Synthesis and Safety of Fluorinated Sulfones: A Technical Guide for Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering profound improvements in metabolic stability, binding affinity, and bioavailability. Among the diverse fluorinated motifs, the sulfone group stands out for its ability to act as a stable and effective pharmacophore. However, the unique properties of fluorinated sulfones necessitate a comprehensive understanding of their handling and safety profiles. This guide provides an in-depth technical overview of the safety data, handling precautions, and emergency procedures for fluorinated sulfones, tailored for researchers and scientists in the field of drug development.

The Chemical Landscape of Fluorinated Sulfones: Hazard Identification

Fluorinated sulfones, while structurally diverse, share common hazard characteristics that demand careful consideration. The high electronegativity of fluorine atoms can significantly influence the reactivity and toxicology of the parent molecule.

A review of Safety Data Sheets (SDS) for representative compounds like 4-Fluorophenyl sulfone and Perfluorohexanesulfonic acid reveals a consistent pattern of potential hazards.[1][2][3] While the toxicological properties of many novel fluorinated sulfones have not been fully investigated, it is prudent to treat them with a high degree of caution.[1]

Key Hazard Considerations:

-

Irritation: May cause skin, eye, and respiratory tract irritation.[1]

-

Toxicity: Can be harmful if swallowed, inhaled, or absorbed through the skin.[1][3] Some perfluorinated compounds are suspected of damaging fertility or the unborn child.[2]

-

Environmental Persistence: Many perfluorinated substances are highly resistant to degradation, leading to their accumulation in the environment.[4][5] Perfluorooctane sulfonate (PFOS) is a well-known "forever chemical" that can bioaccumulate.[6]

-

Reactivity: While generally stable, fluorinated compounds can react violently with certain materials.[7] Metabolism of some fluorinated compounds can produce toxic byproducts.[4]

The following table summarizes the hazard classifications for representative fluorinated sulfones, underscoring the need for stringent safety protocols.

| Compound | CAS Number | Hazard Statements |

| 4-Fluorophenyl sulfone | 383-29-9 | May cause eye, skin, and respiratory tract irritation. Toxicological properties not fully investigated.[1] |

| Perfluorohexanesulfonic acid | 355-46-4 | Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Suspected of damaging fertility or the unborn child.[2][3] |

| 4-Fluorophenyl Methyl Sulfone | Not specified | Harmful if swallowed. |

Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

Given the potential hazards, a robust safety framework combining engineering controls and personal protective equipment (PPE) is essential for handling fluorinated sulfones.

Engineering Controls: The First Line of Defense

Engineering controls are designed to minimize exposure by isolating the hazard from the researcher.

-

Chemical Fume Hood: All work with fluorinated sulfones, especially volatile compounds or those that may produce dust, must be conducted in a properly functioning chemical fume hood.[8] This is critical for preventing inhalation of harmful vapors or particulates.[7]

-

Ventilation: Adequate general laboratory ventilation is necessary to keep airborne concentrations low.[1]

-

Safety Shower and Eyewash Station: Facilities must be equipped with readily accessible eyewash stations and safety showers.[1][7]

Personal Protective Equipment (PPE): The Researcher's Shield

The appropriate level of PPE must be worn at all times when handling fluorinated sulfones. The selection of PPE should be based on a thorough risk assessment of the specific compound and procedure.

Minimum PPE Requirements:

-

Eye and Face Protection: Tightly sealed safety goggles are mandatory.[7] A face shield should be worn in addition to goggles when there is a significant splash hazard.[9]

-

Hand Protection: Chemical-resistant gloves are essential.[2] Given that no single glove material is impervious to all chemicals, it is advisable to consult glove manufacturer compatibility charts. Double gloving (e.g., nitrile gloves) can provide an additional layer of protection.[9]

-

Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[7][9] For larger quantities or particularly hazardous compounds, a chemical-resistant apron or coveralls may be necessary.

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator may be required.[10]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to preventing accidents and exposure.

General Handling Practices

-

Avoid Contact: Minimize all contact with eyes, skin, and clothing.[1]

-

Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][2] Do not eat, drink, or smoke in the laboratory.

-

Dust and Aerosol Mitigation: Minimize dust generation and accumulation.[1] Avoid procedures that could generate aerosols.

-

Work Area: Keep the work area clean and organized.

Storage Requirements

-

Containers: Store in tightly closed, properly labeled containers.[1]

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible substances.[1]

-

Segregation: Store away from strong oxidizing agents and other incompatible materials.

Emergency Procedures: A Plan for the Unexpected

Despite all precautions, accidents can happen. A well-defined emergency response plan is crucial for mitigating the consequences of a spill or exposure.

Spills and Leaks

-

Small Spills: For minor spills, wear appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite), and place it in a sealed container for disposal.[11] Ventilate the area and decontaminate the spill surface.

-

Large Spills: In the event of a large spill, evacuate the area immediately and notify emergency personnel.[12]

Personnel Exposure

-

Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[1][13] Seek immediate medical attention.[1]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][13] Seek immediate medical attention.[1]

-

Inhalation: Remove the individual from the exposure area to fresh air immediately.[1] If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting.[1] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[1] Seek immediate medical attention.[1]

Fire Incidents

In case of a fire involving fluorinated sulfones, wear a self-contained breathing apparatus (SCBA).[1] Use extinguishing media appropriate for the surrounding fire.[11] Some fluorinated compounds may produce hazardous decomposition products, such as hydrogen fluoride, upon combustion.

Decontamination and Waste Disposal

Proper decontamination and waste disposal are critical to prevent environmental contamination and future exposures.

Decontamination Procedures

All equipment and work surfaces should be thoroughly decontaminated after use. A standard procedure involves washing with a suitable detergent and water, followed by appropriate solvent rinses.[14] For per- and polyfluoroalkyl substances (PFAS), special decontamination procedures may be required to avoid cross-contamination.[14]

Waste Disposal

All waste containing fluorinated sulfones must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Place waste in properly labeled, sealed containers. Do not dispose of down the drain or in the regular trash.

Conclusion

Fluorinated sulfones are valuable tools in the arsenal of medicinal chemists. However, their unique properties demand a heightened awareness of safety and handling precautions. By implementing robust engineering controls, utilizing appropriate personal protective equipment, adhering to strict handling and storage protocols, and being prepared for emergencies, researchers can safely harness the potential of these powerful molecules in the pursuit of novel therapeutics. A culture of safety, grounded in a thorough understanding of the potential hazards, is the foundation of successful and responsible drug discovery.

References

-

Material Safety Data Sheet - 4-Fluorophenyl sulfone, 99%. Cole-Parmer. Available at: [Link]

-

NTP Technical Report on the Toxicity Studies of Perfluoroalkyl Sulfonates. National Center for Biotechnology Information. Available at: [Link]

-

Safety Data Sheet: Perfluorohexanesulfonic acid. Carl ROTH. Available at: [Link]

-

Fluorine. Princeton University Environmental Health & Safety. Available at: [Link]

-

Chemical Aspects of Human and Environmental Overload with Fluorine. National Center for Biotechnology Information. Available at: [Link]

-

operating procedure. U.S. Environmental Protection Agency. Available at: [Link]

-

Personal Protective Equipment (PPE). CHEMM. Available at: [Link]

-

Toxicity Evaluation of Perfluorinated Compounds Using Daphnia magna. Journal of Environmental Toxicology. Available at: [Link]

-

Protective Equipment. American Chemistry Council. Available at: [Link]

-

What to do in a chemical emergency. GOV.UK. Available at: [Link]

-

Emergency Response Plan. Active AgriScience. Available at: [Link]

-

Personal Protective Equipment. US EPA. Available at: [Link]

-

HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION. NJ.gov. Available at: [Link]

-

Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. Available at: [Link]

-

Emergency Procedures for Incidents Involving Chemicals. Research Safety, University of Kentucky. Available at: [Link]

-

Toxicology of perfluorinated compounds. Semantic Scholar. Available at: [Link]

-

Guidelines for Safe Laboratory Practices. NextGen Protocols. Available at: [Link]

-

Guide to Safety in Chemical Laboratories. disat. Available at: [Link]

-

Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies. Available at: [Link]

-

Cleaning fire extinguishing systems that have been contaminated by fluorine foam agents. VdS. Available at: [Link]

-

Cleaning fire extinguishing systems that have been contaminated by fluorine foam agents. VdS. Available at: [Link]

-

Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Figshare. Available at: [Link]

-

Fluorination of sulfones, sulfonamides and amides. ResearchGate. Available at: [Link]

-

Hazardous Waste News. ScienceDaily. Available at: [Link]

Sources

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. carlroth.com [carlroth.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Ecotoxicity of Perfluorooctane Sulfonate and Fluorine-Free Fire Fighting Foams in Estuarine Organisms - NCCOS - National Centers for Coastal Ocean Science [coastalscience.noaa.gov]

- 7. ipo.rutgers.edu [ipo.rutgers.edu]

- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]

- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 11. activeagriscience.com [activeagriscience.com]

- 12. nj.gov [nj.gov]

- 13. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

- 14. epa.gov [epa.gov]

Thermodynamic Stability and Reactivity Profile of 3,5-Bis(trifluoromethyl)phenyl Methyl Sulfone

Executive Technical Summary

Compound: 3,5-Bis(trifluoromethyl)phenyl methyl sulfone

CAS Registry Number: 4210-04-2

Molecular Formula: C

3,5-Bis(trifluoromethyl)phenyl methyl sulfone (often abbreviated as BTFP methyl sulfone ) is a specialized organosulfur reagent primarily utilized in the Julia-Kocienski olefination (modified Julia olefination). Its thermodynamic profile is defined by the interplay between the hyper-stable sulfonyl moiety and the strongly electron-withdrawing 3,5-bis(trifluoromethyl)phenyl group.

While the sulfone core provides exceptional thermal stability (resistance to pyrolytic decomposition >200°C), the electron-deficient aromatic ring significantly increases the C-H acidity of the methyl group. This thermodynamic property is the driver of its utility—allowing facile deprotonation—but also introduces specific chemical instabilities (self-condensation) under highly basic conditions that distinguish it from benzothiazolyl (BT) or phenyltetrazolyl (PT) sulfones.

Molecular Architecture & Electronic Effects

To understand the stability of BTFP methyl sulfone, one must analyze the electronic vectors acting upon the sulfonyl center.

Electronic Inductive Effects

The 3,5-bis(trifluoromethyl)phenyl group is one of the most potent electron-withdrawing aryl groups used in organic synthesis.

-

Hammett Constants: The

value for a single CF -

Acidity Enhancement: This withdrawal stabilizes the carbanion formed upon deprotonation of the methyl group. The pKa of the

-protons is estimated to be 2–3 units lower than that of phenyl methyl sulfone (pKa

Structural Visualization

The following diagram illustrates the inductive withdrawal vectors (

Figure 1: Electronic vectors showing the inductive destabilization of the C-H bond (increasing acidity) while maintaining the structural integrity of the S=O core.

Thermodynamic & Chemical Stability Profile

Thermal Stability

BTFP methyl sulfone acts as a crystalline solid at room temperature.

-

Decomposition: Like most aryl sulfones, it exhibits high thermal resilience. Significant decomposition (pyrolysis) generally does not occur below 200°C. The S=O bond is thermodynamically very strong (bond dissociation energy ~128 kcal/mol).

-

Storage: It is thermodynamically stable at standard temperature and pressure (STP). It does not require refrigeration for chemical stability, though cool, dry storage is recommended to prevent physical caking.

Chemical Stability (Reactivity)

The "instability" of this compound is context-dependent, specifically regarding its interaction with bases.

| Condition | Stability Assessment | Mechanistic Insight |

| Hydrolysis (Acid/Neutral) | High | The sulfone group is inert to aqueous acid or neutral water. It does not hydrolyze under standard conditions. |

| Oxidation | High | The sulfur atom is already in its highest oxidation state (+6). It is resistant to peroxides and atmospheric oxygen. |

| Strong Bases (Metallation) | Moderate/Low | Critical Control Point: Upon deprotonation (e.g., with NaHMDS or LiHMDS), the resulting carbanion is less stable than those of PT-sulfones. It is prone to self-condensation if not reacted immediately with an electrophile (aldehyde). |

| Nucleophiles | Moderate | The electron-deficient ring makes the C-S bond susceptible to cleavage via Single Electron Transfer (SET) or nucleophilic aromatic substitution under extreme conditions, but it is stable to standard nucleophiles. |

The Julia-Kocienski Stability Trade-off

In the Julia-Kocienski olefination, the stability of the metallated intermediate dictates the protocol.

-

PT-Sulfones (Phenyltetrazole): Metallated intermediates are very stable; can be pre-formed.

-

BTFP-Sulfones: Metallated intermediates are less stable .

-

Implication: A "Barbier-type" condition is often preferred, where the base is added to a mixture of the sulfone and the aldehyde, or the metallated sulfone is generated at low temperature (-78°C) and used immediately.

-

Advantage:[1] Despite lower intermediate stability, BTFP sulfones often offer superior yields or complementary stereoselectivity (Z/E ratios) for specific substrates compared to PT sulfones.

-

Experimental Protocols

Synthesis of BTFP Methyl Sulfone

The synthesis relies on the robust oxidation of the corresponding sulfide. The use of Oxone® is preferred over mCPBA for safety and ease of purification.

Reactions:

-

Alkylation: 3,5-Bis(trifluoromethyl)thiophenol + MeI

Thioether -

Oxidation: Thioether + Oxone

Sulfone

Step-by-Step Protocol (Oxone Method):

-

Dissolution: Dissolve 10 mmol of 3,5-bis(trifluoromethyl)thioanisole in 50 mL of MeOH.

-

Preparation of Oxidant: Dissolve 15 mmol of Oxone® (potassium peroxymonosulfate) in 50 mL of water.

-

Addition: Add the Oxone solution to the sulfide solution dropwise at 0°C.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (the sulfone is significantly more polar than the sulfide).

-

Workup: Filter off the precipitated salts. Remove MeOH under reduced pressure. Extract the aqueous residue with EtOAc (3x).

-

Purification: Wash combined organics with brine, dry over MgSO

, and concentrate. Recrystallization from Hexanes/EtOAc typically yields pure white crystals.

Stability Testing (HPLC Assay)

To verify thermodynamic stability after storage or stress testing:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).

-

Mobile Phase: A: Water (0.1% H

PO -

Gradient: 40% B to 90% B over 15 min.

-

Detection: UV at 210 nm (Sulfones have low UV absorbance; the aromatic ring provides the signal).

-

Criteria: Purity >98% area. Look for the appearance of the sulfoxide (intermediate oxidation) or hydrolysis products (rare).

Mechanistic Visualization

Julia-Kocienski Pathway & Intermediate Stability

This diagram highlights the critical "Smiles Rearrangement" step where the thermodynamic stability of the intermediate determines the reaction success.

Figure 2: The reaction pathway demonstrates that while the starting sulfone is stable, the metallated intermediate is a high-energy species that drives the reaction forward but requires careful handling.

References

-

Ando, K. (2006). Highly Selective Synthesis of Z-Unsaturated Esters by Using 3,5-Bis(trifluoromethyl)phenyl Sulfones in the Julia-Kocienski Olefination. Journal of Organic Chemistry, 71(5), 1837–1841. Link

-

Alonso, D. A., Nájera, C., & Varea, M. (2004). 3,5-Bis(trifluoromethyl)phenyl sulfones in the modified Julia olefination: application to the synthesis of resveratrol. Tetrahedron Letters, 45(3), 573-577. Link

-

Blakemore, P. R. (2002). The modified Julia olefination: alkene synthesis via the condensation of metallated heteroaryl alkyl sulfones with carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, 2563–2585. Link

- Trost, B. M. (1988). Sulfones: Chemical chameleons. Bulletin of the Chemical Society of Japan, 61(1), 107-124. (General reference for sulfone stability).

-

PubChem. (2025).[2] 3,5-Bis(trifluoromethyl)phenyl methyl sulfone (CAS 4210-04-2).[3][4][5] National Library of Medicine. Link

Sources

- 1. 3',5'-Bis(trifluoromethyl)acetophenone synthesis - chemicalbook [chemicalbook.com]

- 2. 3,5-Bis(trifluoromethyl)benzophenone | C15H8F6O | CID 88830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (3,5-Bis(trifluoromethyl)phenyl)methanol | CAS#:32707-89-4 | Chemsrc [chemsrc.com]

- 4. 3,5-Bis(trifluoromethyl)bromobenzene | CAS#:328-70-1 | Chemsrc [chemsrc.com]

- 5. 1-叔丁基-4-亚甲基环己烷_分子量_结构式_性质_CAS号【13294-73-0】_化源网 [chemsrc.com]

Literature review of 1-(Methylsulfonyl)-3,5-bis(trifluoromethyl)benzene synthesis pathways

The following technical guide details the synthesis of 1-(Methylsulfonyl)-3,5-bis(trifluoromethyl)benzene, a critical sulfone reagent used in Julia-Kocienski olefinations and as a robust fluorinated building block in medicinal chemistry.

CAS Number: 43032-69-5

Formula:

Executive Summary

1-(Methylsulfonyl)-3,5-bis(trifluoromethyl)benzene is a highly electron-deficient aryl sulfone. Its primary utility lies in the Julia-Kocienski olefination , where the 3,5-bis(trifluoromethyl)phenyl (BTFP) moiety serves as a superior activating group compared to classical phenyl or benzothiazole (BT) sulfones, often yielding higher

This guide outlines two primary validated pathways for its synthesis:

-

The Thiol-Oxidation Route (Gold Standard): A high-yielding, two-step sequence starting from commercially available 3,5-bis(trifluoromethyl)thiophenol.

-

The Copper-Catalyzed Coupling (Catalytic Route): A one-step convergent approach utilizing aryl halides and sodium methanesulfinate.

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals two distinct precursors: the aryl thiol (nucleophilic sulfur) and the aryl halide (electrophilic carbon).

Figure 1: Retrosynthetic disconnection showing the oxidative route (left) and the metal-catalyzed route (right).

Pathway 1: Thiol Alkylation & Oxidation (The Gold Standard)

This is the most reliable method found in literature, favored for its operational simplicity and high overall yield (>85%). It avoids the need for transition metal catalysts but requires handling odorous thiols.

Phase 1: S-Methylation

The starting material, 3,5-bis(trifluoromethyl)thiophenol, is alkylated with iodomethane (MeI) under basic conditions.

-

Reagents: 3,5-bis(trifluoromethyl)thiophenol, Iodomethane (

), Potassium Carbonate ( -

Solvent: Acetone or DMF.

-

Mechanism:

nucleophilic substitution.

Phase 2: Oxidation to Sulfone

The resulting thioether is oxidized to the sulfone. While

-

Reagents: Thioether intermediate, Oxone® or

. -

Solvent: MeOH/Water (for Oxone) or DCM (for

). -

Mechanism: Two-step electrophilic oxidation (

).

Figure 2: Step-wise workflow for the alkylation-oxidation pathway.

Detailed Experimental Protocol (Pathway 1)

Step 1: Preparation of Thioether

-

Dissolve 3,5-bis(trifluoromethyl)thiophenol (10 mmol) in acetone (30 mL).

-

Add

(12 mmol, 1.2 eq) and stir at room temperature for 15 minutes. -

Add Iodomethane (11 mmol, 1.1 eq) dropwise. Caution: MeI is a carcinogen.

-

Stir for 2 hours. Monitor by TLC (Hexanes).

-

Filter off inorganic salts and concentrate the filtrate to yield the crude methyl sulfide (typically quantitative).

Step 2: Oxidation to Sulfone

-

Dissolve the crude sulfide (10 mmol) in MeOH (50 mL) and water (10 mL).

-

Add Oxone® (20 mmol, 2 eq) in portions over 10 minutes.

-

Stir the white suspension at room temperature for 4–6 hours.

-

Filter the solids and wash with MeOH.

-

Concentrate the filtrate to remove organic solvent.

-

Extract the aqueous residue with EtOAc (

mL). -

Wash combined organics with brine, dry over

, and concentrate. -

Purification: Recrystallization from Hexanes/EtOAc or flash chromatography.

Pathway 2: Copper-Catalyzed Sulfonylation

This route is ideal when the thiol precursor is unavailable or to avoid thiol odors. It utilizes the stable aryl bromide and sodium methanesulfinate.

-

Precursor: 1-Bromo-3,5-bis(trifluoromethyl)benzene.[1]

-

Reagents: Sodium Methanesulfinate (

), CuI (Catalyst), L-Proline or diamine ligands. -

Solvent: DMSO or DMF (requires heating to 80–100°C).

Mechanism:

The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle. The bulky, electron-poor nature of the 3,5-bis(

Protocol Summary

-

Charge a flask with Aryl Bromide (1.0 eq),

(1.5 eq), CuI (10 mol%), and L-Proline (20 mol%). -

Add DMSO (0.5 M concentration).

-

Heat to 90°C under Argon for 18–24 hours.

-

Workup: Dilute with water, extract with EtOAc.

-

Note: This method typically yields 70–80%, slightly lower than the oxidation route but is a single synthetic step.

Comparative Analysis of Methods

| Feature | Pathway 1: Thiol Oxidation | Pathway 2: Cu-Catalyzed Coupling |

| Step Count | 2 Steps | 1 Step |

| Overall Yield | High (85–95%) | Moderate (70–80%) |

| Atom Economy | Lower (requires oxidant) | High |

| Safety | Requires handling MeI (toxic) | Requires heating DMSO |

| Cost | Thiol precursor is expensive | Bromide precursor is cheaper |

| Scalability | Excellent (Oxone is scalable) | Good (Cu removal required) |

References

-

Preparation of BTFP Sulfones: Alonso, D. A., et al. "3,5-Bis(trifluoromethyl)phenyl sulfones in the direct Julia-Kocienski olefination." Journal of Organic Chemistry, 2005.[2]

- Oxidation Protocols: Najera, C., & Sansano, J. M.

- Copper Coupling: Ma, D., & Xie, S.

-

Precursor Synthesis: "Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene." US Patent 6255545B1.[3]

-

General

Context: "Nucleophilic Aromatic Substitution on Poly(trifluoromethyl)benzenes." BenchChem Protocols.

Sources

Physicochemical Profiling and Thermal Analysis of 1-(Methylsulfonyl)-3,5-bis(trifluoromethyl)benzene

The following technical guide details the physicochemical characterization of 1-(Methylsulfonyl)-3,5-bis(trifluoromethyl)benzene , a specialized organofluorine reagent. This document is structured for researchers requiring precise thermal data and robust experimental protocols.

Technical Guide Series: Fluorinated Reagents in Drug Discovery

Executive Summary

1-(Methylsulfonyl)-3,5-bis(trifluoromethyl)benzene (CAS: 4210-04-2), also known as 3,5-bis(trifluoromethyl)phenyl methyl sulfone , is a critical electron-deficient sulfone used primarily as a Julia-Kocienski olefination reagent.[1] Its utility stems from the high electron-withdrawing nature of the two trifluoromethyl groups, which stabilizes the corresponding

Accurate knowledge of its melting point (MP) and boiling point (BP) is essential for process safety, purification (recrystallization), and handling.[1] This guide provides the established thermal data, thermodynamic context, and validated protocols for experimental verification.

Physicochemical Core Data

The following data aggregates experimental values from authoritative chemical vendors and technical literature.

| Property | Value / Range | Condition | Source Confidence |

| Melting Point (MP) | 158 – 160 °C | Atmospheric Pressure | High (Vendor/Lit.[1] Consensus) |

| Boiling Point (BP) | N/A (Decomposes) | Atmospheric Pressure | Predicted >300°C; Decomposition likely prior to boiling.[1] |

| Physical State | Crystalline Solid | 25 °C, 1 atm | Experimental |

| Molecular Weight | 292.19 g/mol | - | Calculated |

| Appearance | White to Off-White Powder | - | Observational |

| Solubility | Soluble in CH₂Cl₂, THF, EtOAc; Insoluble in Water | - | Experimental |

Critical Application Note: The high melting point (158–160 °C) relative to the unsubstituted methyl phenyl sulfone (MP 88 °C) is a direct consequence of the symmetry and intermolecular dipole-dipole interactions enhanced by the electron-withdrawing 3,5-bis(trifluoromethyl) motif.[1]

Thermodynamic & Structural Analysis

Structural Drivers of Thermal Stability

The thermal profile of this compound is governed by two primary factors:

-

Sulfone Dipole: The sulfone (

) moiety creates a strong dipole moment, acting as a hydrogen bond acceptor and facilitating strong intermolecular packing in the crystal lattice.[1] -

Fluorine Effect: The 3,5-bis(

) substitution pattern increases lipophilicity but also significantly increases the molecular weight and rigidifies the aromatic system.[1] The electron-withdrawing nature of the

Boiling Point & Decomposition

At atmospheric pressure, sulfones of this molecular weight typically exhibit decomposition temperatures (

-

Recommendation: Do not attempt to distill this compound at atmospheric pressure.[1] Purification should be performed via recrystallization (e.g., Ethanol/Hexane) or silica gel chromatography.[1]

-

Vacuum Distillation: If distillation is strictly necessary (rare for this solid), it must be performed under high vacuum (<0.1 mmHg) where the BP would be significantly suppressed (estimated 120–140 °C).[1]

Synthesis & Purification Workflow

Understanding the synthesis provides context for potential impurities (e.g., sulfide precursors) that can depress the melting point.

Validated Synthetic Pathway (SNAr)

The most robust synthesis involves the nucleophilic aromatic substitution (

Figure 1: Optimized synthesis via nucleophilic aromatic substitution, yielding high-purity sulfone minimizing MP depression.

Experimental Protocols for Thermal Characterization

Differential Scanning Calorimetry (DSC)

DSC is the gold standard for determining the melting point and assessing polymorphic purity.[1]

-

Instrument: Standard DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).[1]

-

Sample Prep: Weigh 2–5 mg of dried sample into a Tzero aluminum pan. Hermetically seal.

-

Method:

-

Equilibrate at 25 °C.

-

Ramp 10 °C/min to 200 °C.

-

Data Analysis: Identify the onset temperature (

) of the endothermic peak.

-

-

Acceptance Criteria:

should be within 158 ± 2 °C . A broad peak indicates impurity or solvent entrapment.[1]

Thermogravimetric Analysis (TGA)

Use TGA to determine the decomposition temperature (

-

Method: Ramp 10 °C/min from 25 °C to 400 °C under

purge. -

Interpretation:

-

< 100 °C Mass Loss: Indicates residual solvent (check drying protocol).[1]

-

> 250 °C Mass Loss: Onset of chemical degradation (decomposition).[1]

-

Boiling Point Proxy: If the mass loss curve is sharp and reaches 0% mass without charring, the temperature at 50% mass loss can approximate the boiling point, though for sulfones, degradation often competes.

-

Characterization Logic

Figure 2: Quality control decision tree for thermal validation.

References

-

ChemicalBook. Benzene, 1-(methylsulfonyl)-3,5-bis(trifluoromethyl)- Properties. Retrieved from .[1]

-

GuideChem. 3,5-Bis(trifluoromethyl)phenyl methyl sulfone CAS 4210-04-2.[1][2] Retrieved from .[1]

- Alonso, D. A., Nájera, C., & Varea, M. (2004). 3,5-Bis(trifluoromethyl)phenyl Sulfones in the Julia–Kocienski Olefination. Tetrahedron Letters.

-

PubChem. Compound Summary: 3,5-Bis(trifluoromethyl)phenyl methyl sulfone.[1][3] Retrieved from .[1]

Sources

Lipophilicity and LogP values of 1-(Methylsulfonyl)-3,5-bis(trifluoromethyl)benzene

An In-Depth Technical Guide to the Lipophilicity and LogP Determination of 1-(Methylsulfonyl)-3,5-bis(trifluoromethyl)benzene

Introduction: The Central Role of Lipophilicity in Modern Drug Discovery

In the landscape of drug development, the journey from a promising lead compound to a marketed therapeutic is fraught with challenges, many of which are dictated by the molecule's fundamental physicochemical properties. Among these, lipophilicity stands out as arguably the most critical parameter influencing a drug's overall success.[1][2] Lipophilicity, the affinity of a molecule for a lipid-like environment over an aqueous one, governs a multitude of pharmacokinetic and pharmacodynamic processes, including absorption, distribution, metabolism, excretion, and toxicity (ADMET).[3][4][5] An optimal level of lipophilicity is essential for a molecule to permeate biological membranes, engage with its target protein, and yet maintain sufficient aqueous solubility for formulation and distribution.[1][6]

Compounds with excessively high lipophilicity often exhibit poor solubility, high metabolic turnover, and increased toxicity, while those with insufficient lipophilicity may suffer from poor absorption and membrane permeability.[6] The partition coefficient (P), or its logarithmic form (LogP), is the most widely accepted metric for quantifying lipophilicity. It represents the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[7] For ionizable molecules, the distribution coefficient (LogD) is used, which is pH-dependent.[2] Studies suggest that an optimal LogP range for many drug candidates lies between 0 and 3, with values outside this range presenting significant development risks.[5][6]

This guide focuses on the specific compound 1-(Methylsulfonyl)-3,5-bis(trifluoromethyl)benzene . This molecule, featuring a central aromatic ring functionalized with a polar methylsulfonyl group and two highly lipophilic trifluoromethyl groups, presents an interesting case study. The interplay of these functional groups makes a theoretical estimation of its LogP non-trivial and underscores the necessity for robust experimental determination. This document provides a comprehensive overview of the theoretical considerations and practical methodologies for accurately characterizing the LogP of this compound, intended for researchers and scientists in the field of drug development.

Molecular Profile: 1-(Methylsulfonyl)-3,5-bis(trifluoromethyl)benzene

To understand the lipophilicity of the target molecule, we must first consider the contributions of its constituent functional groups.

-

Benzene Core: The aromatic ring provides a foundational level of hydrophobicity.

-

Two Trifluoromethyl (-CF3) Groups: Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. The -CF3 group is strongly electron-withdrawing and highly lipophilic, and its presence is expected to dramatically increase the LogP value.

-

Methylsulfonyl (-SO2CH3) Group: This group is polar and can act as a hydrogen bond acceptor. In contrast to the -CF3 groups, the methylsulfonyl moiety will contribute a hydrophilic component to the molecule, thereby decreasing its overall lipophilicity.

Part 1: Computational Prediction of LogP

Before embarking on laboratory work, in silico prediction serves as a valuable first step to estimate a compound's LogP. These methods are rapid, cost-effective, and can be applied to virtual libraries before synthesis.[2]

Computational LogP predictors generally fall into two categories:

-

Fragment-Based Methods (e.g., cLogP): These algorithms deconstruct the molecule into constituent fragments and sum their known lipophilicity contributions. Correction factors are applied to account for intramolecular interactions.

-

Whole-Molecule Methods: These approaches use molecular properties like surface area or quantum mechanical descriptors to calculate LogP.[9]

A variety of software packages are available for these calculations, each employing different algorithms and training sets.[10][11][12][13]

Table 1: Predicted LogP Values for 1-(Methylsulfonyl)-3,5-bis(trifluoromethyl)benzene and Related Compounds

| Compound | Structure | Predicted LogP (ALOGPS)[11] | Notes |

| Benzene | C₆H₆ | 2.13 | Baseline reference. |

| Benzotrifluoride | C₇H₅F₃ | 2.28 | A single -CF3 group increases lipophilicity.[14] |

| Methylsulfonylbenzene | C₇H₈O₂S | 1.25 | The -SO2CH3 group is hydrophilic. |

| 1,3-Bis(trifluoromethyl)benzene | C₈H₄F₆ | 3.45 | Two -CF3 groups significantly increase lipophilicity. |

| 1-(Methylsulfonyl)-3,5-bis(trifluoromethyl)benzene | C₉H₇F₆O₂S | 3.61 | The combined effect of all functional groups. |

Note: The ALOGPS value is a prediction and requires experimental validation.

Part 2: Experimental Determination of LogP

While computational methods provide a useful estimate, the gold standard for LogP determination remains direct experimental measurement.[7] The two most widely recognized and validated methods are the Shake-Flask method and the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Method 1: The Shake-Flask Method (OECD Guideline 107)

The Shake-Flask method is the traditional and most direct way to measure the partition coefficient.[15][16] It involves dissolving the analyte in a biphasic system of n-octanol and water, allowing the system to reach equilibrium, and then measuring the analyte's concentration in each phase.[2]

-

Solvent System: n-Octanol is used to mimic the lipid environment of biological membranes, while water represents the aqueous physiological environment. The solvents are pre-saturated with each other to ensure thermodynamic equilibrium and prevent volume changes during the experiment.

-

Temperature Control: Partitioning is a thermodynamic process, so maintaining a constant temperature (e.g., 25°C) is critical for reproducibility.

-

Equilibration: Vigorous shaking followed by a resting period (often with centrifugation) is necessary to ensure the analyte has fully partitioned between the two phases and that the phases have cleanly separated without forming emulsions.[16]

-

Concentration Analysis: A sensitive and specific analytical technique (e.g., UV-Vis Spectroscopy, HPLC, or Gas Chromatography) is required to accurately quantify the analyte in both layers.

-

Mass Balance: The total amount of substance recovered from both phases should be compared to the initial amount to ensure no degradation or loss of material occurred.[16]

Caption: Workflow for LogP determination using the Shake-Flask method.

-

Preparation:

-

Prepare pre-saturated n-octanol by shaking n-octanol with water (1:1 v/v) for 24 hours at 25°C. Allow the phases to separate.

-

Prepare pre-saturated water by the same method.

-

Prepare a stock solution of 1-(Methylsulfonyl)-3,5-bis(trifluoromethyl)benzene in pre-saturated n-octanol at a concentration of approximately 1 mg/mL.

-

-

Partitioning:

-

In triplicate, add 1.0 mL of the stock solution to three separate 10 mL centrifuge tubes.

-

Add 4.0 mL of pre-saturated water to each tube. The phase ratio is 1:4 (octanol:water).

-

Seal the tubes and shake them vigorously on a mechanical shaker for 1 hour at 25°C.

-

Centrifuge the tubes at 3000 rpm for 15 minutes to break any emulsions and ensure clear phase separation.

-

-

Analysis:

-

Carefully withdraw a 0.5 mL aliquot from the top n-octanol layer and a 2.0 mL aliquot from the bottom aqueous layer from each tube.

-

Dilute the n-octanol aliquot appropriately with a suitable solvent (e.g., acetonitrile).

-

Analyze the concentration of the analyte in both the diluted n-octanol sample and the aqueous sample using a validated HPLC-UV method.

-

-

Calculation:

-

Calculate the concentration of the analyte in the original n-octanol and water phases ([C]oct and [C]aq).

-

The partition coefficient, P, is calculated as P = [C]oct / [C]aq.

-

The final value is expressed as LogP. The results from the triplicates should be averaged and fall within a range of ± 0.3 log units.[16]

-

Method 2: RP-HPLC Method (OECD Guideline 117)

The RP-HPLC method is a faster, more resource-efficient alternative to the shake-flask method, particularly for high-throughput screening.[7][17] It determines LogP by correlating a compound's retention time on a nonpolar stationary phase (like C18) with the known LogP values of a set of reference compounds.[18]

-

Stationary Phase: A nonpolar stationary phase (e.g., octadecyl-silica, C18) is used to mimic the lipophilic environment of n-octanol.

-

Mobile Phase: A polar mobile phase, typically a mixture of water and an organic modifier like methanol or acetonitrile, is used. Lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times.

-

Calibration Curve: Since this is an indirect method, a calibration curve is essential.[19] A series of standard compounds with well-established LogP values are run under the same chromatographic conditions. A linear regression of their LogP values against the logarithm of their capacity factors (log k) establishes a predictive model.

-

Capacity Factor (k): The capacity factor is a measure of retention that is independent of flow rate and column dimensions, making it more robust than retention time alone. It is calculated as k = (t_R - t_0) / t_0, where t_R is the retention time of the analyte and t_0 is the column dead time.[7]

Caption: Workflow for LogP determination using the RP-HPLC method.

-

System Setup:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v), filtered and degassed.

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25°C.

-

-

Calibration:

-

Prepare individual solutions (approx. 0.1 mg/mL) of at least five reference standards spanning the expected LogP range (see Table 2).

-

Determine the column dead time (t_0) by injecting a non-retained compound like sodium nitrate or uracil.

-

Inject each reference standard in triplicate and record the average retention time (t_R).

-

Calculate the capacity factor (k) and then log k for each standard.

-

Construct a calibration curve by plotting the literature LogP values of the standards against their corresponding experimental log k values. The linear regression should have a correlation coefficient (r²) > 0.98.

-

-

Sample Analysis:

-

Prepare a solution of 1-(Methylsulfonyl)-3,5-bis(trifluoromethyl)benzene (approx. 0.1 mg/mL) in the mobile phase.

-